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Azido-Thalidomide

PROTAC Cereblon binding Linker attachment chemistry

Azido-Thalidomide (Thalidomide-O-amido-C4-N3; C19H20N6O6; MW 428.4 g/mol) is a heterobifunctional cereblon (CRBN) E3 ubiquitin ligase ligand–linker conjugate that incorporates a thalidomide-derived CRBN-recognition moiety, a four-carbon alkyl spacer bearing an internal amide bond, and a terminal azide group for bioorthogonal click chemistry. Supplied with the azide functional handle at the C4 phthalimide-ring position known not to significantly impair CRBN binding, this building block serves as the E3-ligase-recruiting component in proteolysis-targeting chimeras (PROTACs) and is compatible with both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide–alkyne cycloaddition.

Molecular Formula C19H20N6O6
Molecular Weight 428.4 g/mol
Cat. No. B605892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-Thalidomide
SynonymsAzido-Thalidomide;  AzidoThalidomide;  Azido Thalidomide
Molecular FormulaC19H20N6O6
Molecular Weight428.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCN=[N+]=[N-]
InChIInChI=1S/C19H20N6O6/c20-24-22-9-2-1-8-21-15(27)10-31-13-5-3-4-11-16(13)19(30)25(18(11)29)12-6-7-14(26)23-17(12)28/h3-5,12H,1-2,6-10H2,(H,21,27)(H,23,26,28)
InChIKeyUSWFAZSQVLTHHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Azido-Thalidomide (CAS 2098488-36-7) – PROTAC Building Block Procurement Guide for Targeted Protein Degradation


Azido-Thalidomide (Thalidomide-O-amido-C4-N3; C19H20N6O6; MW 428.4 g/mol) is a heterobifunctional cereblon (CRBN) E3 ubiquitin ligase ligand–linker conjugate that incorporates a thalidomide-derived CRBN-recognition moiety, a four-carbon alkyl spacer bearing an internal amide bond, and a terminal azide group for bioorthogonal click chemistry . Supplied with the azide functional handle at the C4 phthalimide-ring position known not to significantly impair CRBN binding, this building block serves as the E3-ligase-recruiting component in proteolysis-targeting chimeras (PROTACs) and is compatible with both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide–alkyne cycloaddition .

Why Azido-Thalidomide Cannot Be Replaced by Generic Thalidomide or Lenalidomide Azide Building Blocks in PROTAC Design


In PROTAC assembly, linker length, composition, and the chemical nature of the functional handle collectively dictate ternary-complex formation efficiency, degradation potency, and selectivity [1]. The C4-oxyacetamide-alkyl-azide architecture of Azido-Thalidomide provides a validated exit vector that preserves CRBN binding while offering an internal amide bond for conformational restriction, a feature absent in simple alkyl-ether-linked analogs. Substituting a lenalidomide- or pomalidomide-based azide building block alters the E3 ligase recruitment profile: lenalidomide binds CRBN with an IC50 of ~1.5 µM versus thalidomide’s ~30 µM, and the differing neosubstrate repertoires (e.g., lenalidomide uniquely recruits CK1α) can redirect degradation selectivity [2]. Even among thalidomide azide derivatives, variations in linker length (C3 vs. C4 vs. PEG) and attachment chemistry (amide vs. ether) produce divergent PROTAC degradation efficiencies, as demonstrated for p38α/p38β-targeting PROTACs where linker optimization was essential for nanomolar activity [3]. Consequently, generic substitution without experimental validation risks loss of degradation activity or altered target selectivity.

Azido-Thalidomide – Quantitative Comparator Evidence for Scientific Procurement Decisions


C4-Oxyacetamide Azide Position Preserves CRBN Binding vs. C5-Substituted Thalidomide Analogs

The azide functional handle of Azido-Thalidomide is attached at the C4 position of the phthalimide ring via an oxyacetamide linker, a site validated through crystallographic analysis not to significantly impair cereblon binding. By contrast, C5-substituted thalidomide derivatives exhibit a different exit-vector geometry that alters the orientation of the conjugated target-protein ligand relative to the CRBN–DDB1 interface, as illustrated by the CRBN–pomalidomide–ZNF692 co-crystal structure (PDB 6H0G) [1]. Competitive binding assays for thalidomide-based compounds modified at the C4 position confirm retention of CRBN engagement comparable to the parent thalidomide (Kd ~250 nM), whereas C5 modifications can perturb the binding pose and affect neosubstrate recruitment .

PROTAC Cereblon binding Linker attachment chemistry

Dual Click Chemistry Capability (CuAAC + SPAAC) vs. Single-Mode Functional Handles (Amine or Carboxylic Acid)

Azido-Thalidomide carries a terminal azide that enables two mechanistically distinct cycloaddition pathways: copper-catalyzed azide–alkyne cycloaddition (CuAAC) with terminal alkynes, and strain-promoted azide–alkyne cycloaddition (SPAAC) with dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) groups . In contrast, thalidomide building blocks terminated with amines (e.g., Thalidomide-O-C4-NH2, CAS 1957235-96-9) or carboxylic acids (e.g., Thalidomide-O-C4-COOH) require amide-coupling reagents and offer only a single conjugation mode, which can be incompatible with copper-sensitive cellular systems. The SPAAC reactivity of Azido-Thalidomide enables copper-free intracellular PROTAC assembly, as demonstrated in a self-assembled PROTAC strategy where azido-modified glycoproteins were linked to the thalidomide moiety via SPAAC in living cells to recruit CRBN and trigger degradation [1].

Click chemistry Bioorthogonal conjugation PROTAC assembly

PROTAC Sirt2 Degrader-1 Efficacy: Validated Degradation of Sirtuin 2 Using Azido-Thalidomide-Derived PROTAC

Azido-Thalidomide was used by Schiedel et al. (2018) to construct the SirReal-based PROTAC 'PROTAC Sirt2 Degrader-1' via Cu(I)-catalyzed cycloaddition to an alkynylated SirReal inhibitor. This PROTAC induced isotype-selective degradation of Sirt2 in HeLa cells with an IC50 of 0.25 µM, while showing no effect on Sirt1 or Sirt3 (IC50 >100 µM) [1][2]. This represents the first example of a chemical probe capable of inducing degradation of an epigenetic eraser protein. The same thalidomide-derived azide and linking strategy were demonstrated to be readily adaptable to alkynylated ligands for other targets [1]. This peer-reviewed validation provides a precedent for the use of Azido-Thalidomide in de novo PROTAC design.

Sirtuin 2 degradation Epigenetic eraser proteins PROTAC validation

Five-Step Synthesis with Only Two Purification Steps vs. Multi-Step PROTAC Precursor Syntheses

Capitosti et al. (2003) reported a five-step synthesis of an azido-thalidomide analogue requiring only two chromatographic purifications, using cheap and readily available starting materials [1]. The azido-labeled analogue retained anti-proliferative activity comparable to thalidomide in human microvascular endothelial cells, confirming that the azide modification did not ablate biological function [1]. This contrasts with multi-step PROTAC precursor syntheses requiring ≥5 purifications or expensive chiral intermediates. The accessible synthesis route lowers the barrier for academic labs to generate the building block in-house, but commercial procurement of high-purity (≥98% by HPLC) Azido-Thalidomide eliminates synthesis variability and provides batch-to-batch consistency .

Synthesis efficiency Scalable chemistry Azide labeling

DMSO Solubility ≥41 mg/mL (95.70 mM) vs. Thalidomide-O-C3-Azide and Lenalidomide-C5-Azide Building Blocks

Azido-Thalidomide (MW 428.4 g/mol) demonstrates DMSO solubility of ≥41 mg/mL (95.70 mM) at 25°C, as reported by multiple independent vendor quality-control analyses . For comparison, the shorter-linker analog Thalidomide-O-C3-azide (MW 357.32 g/mol) exhibits DMSO solubility of 50 mg/mL (139.93 mM), while the lenalidomide-based Lenalidomide 4'-alkyl-C5-azide (MW 370.41 g/mol) has limited quantitative solubility data published . The ≥41 mg/mL solubility of Azido-Thalidomide translates to the ability to prepare 100 mM DMSO stock solutions (42.8 mg in 1 mL), facilitating high-concentration click chemistry reactions and convenient aliquot storage at -20°C .

Solubility Stock solution preparation PROTAC building block

Amide-Containing C4 Linker vs. Simple Alkyl-Ether Linkers: Conformational Restriction and Hydrogen-Bonding Potential

Azido-Thalidomide incorporates an oxyacetamide linker (O-CH₂-CO-NH-(CH₂)₄-N₃), which contains an internal secondary amide bond capable of forming hydrogen bonds and restricting rotational degrees of freedom compared to fully saturated alkyl-ether linkers (e.g., Thalidomide-O-C3-azide: O-(CH₂)₃-N₃) . In PROTAC design, conformational restriction of the linker has been shown to favor ternary complex formation by reducing entropic penalties, as evidenced by linker-optimization studies where rigidified linkers improved degradation potency [1]. The amide bond also provides a UV-active chromophore (λmax ~219 nm), facilitating HPLC monitoring during conjugation reactions .

Linker design PROTAC ternary complex Conformational restriction

Azido-Thalidomide – Best-Fit Research and Industrial Application Scenarios Based on Quantitative Evidence


De Novo PROTAC Assembly via CuAAC Click Chemistry for Targeted Protein Degradation

Azido-Thalidomide is the E3 ligase-recruiting building block of choice for research groups designing PROTACs using copper-catalyzed azide–alkyne cycloaddition. The validated C4-oxyacetamide attachment preserves CRBN binding , and the published SirReal-based PROTAC precedent demonstrates that Cu(I)-catalyzed conjugation to an alkynylated target-protein ligand yields a functional degrader with nanomolar potency and isotype selectivity (Sirt2 IC50 = 0.25 µM vs. Sirt1/Sirt3 >100 µM) [1]. The high DMSO solubility (≥41 mg/mL, ~96 mM) enables convenient preparation of concentrated stock solutions for efficient click reactions .

Copper-Free Live-Cell Self-Assembled PROTAC Studies Using SPAAC

For applications requiring copper-free conjugation in living cells, Azido-Thalidomide is compatible with strain-promoted azide–alkyne cycloaddition using DBCO- or BCN-modified ligands . This capability was exploited in a self-assembled PROTAC strategy where azido-modified glycoproteins were linked to the thalidomide moiety via SPAAC in the cellular environment, recruiting CRBN and triggering ubiquitination and proteasomal degradation [1]. This scenario is inaccessible to amine- or carboxyl-terminated thalidomide building blocks, which require coupling reagents incompatible with live-cell conditions.

Structure–Activity Relationship Studies of Linker Composition in PROTAC Optimization

The oxyacetamide-C4 linker of Azido-Thalidomide provides an intermediate-length, partially restricted spacer (amide bond present) suitable for systematic linker structure–activity relationship (SAR) studies . When used alongside Thalidomide-O-C3-azide (shorter, fully flexible ether linker) and Thalidomide-O-PEG2-azide (longer, more flexible PEG linker), Azido-Thalidomide enables researchers to dissect the contributions of linker length, flexibility, and hydrogen-bonding potential to PROTAC degradation efficiency. The established importance of linker optimization for degradation activity [1] makes this building block an essential component of any systematic PROTAC linker-screening library.

Epigenetic Eraser Protein Degradation Probe Development

Based on the landmark demonstration by Schiedel et al. (2018) that an Azido-Thalidomide-derived PROTAC achieved the first chemically induced degradation of an epigenetic eraser protein (Sirt2) , this building block is the preferred starting point for developing degradation probes against other epigenetic targets (HDACs, sirtuins, histone methyltransferases). The isotype selectivity observed (Sirt2 IC50 = 0.25 µM, Sirt1/Sirt3 >100 µM) indicates that PROTACs assembled from Azido-Thalidomide can discriminate between closely related protein isoforms, a property critical for target validation in epigenetic research [1].

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